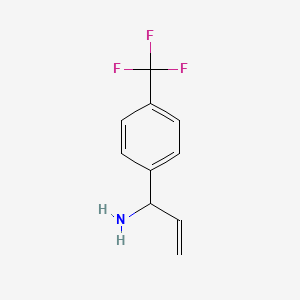

1-(4-Trifluoromethylphenyl)allylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h2-6,9H,1,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHLJBHRAVBSPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Physicochemical Properties

Table 1: General Properties of 1-(4-Trifluoromethylphenyl)allylamine

| Property | Value |

| CAS Number | 1159883-01-8 |

| Molecular Formula | C10H10F3N |

| Molecular Weight | 201.19 g/mol |

Note: This data is based on chemical database information and not from experimental validation in peer-reviewed literature. bldpharm.com

Asymmetric Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 1-(4-trifluoromethylphenyl)allylamine is a critical area of research, driven by the importance of chiral amines as building blocks in pharmaceuticals and agrochemicals. Various stereoselective strategies have been developed to control the configuration of the chiral center in this compound and its derivatives.

Reactivity and Chemical Transformations of 1 4 Trifluoromethylphenyl Allylamine

Reactions Involving the Allylic Amine Moiety

The allylic amine portion of 1-(4-trifluoromethylphenyl)allylamine is a hub of reactivity, enabling numerous functional group interconversions and bond-forming reactions.

The primary amine of this compound can be protected with various protecting groups to modulate its reactivity during synthetic sequences. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. total-synthesis.com

N-Boc Protection: The protection of the amine can be achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, in a suitable solvent like methanol (B129727), tetrahydrofuran (B95107) (THF), or a water-acetone mixture. researchgate.net The resulting N-Boc protected amine is stable under a variety of reaction conditions, including those that are basic or nucleophilic. total-synthesis.comorganic-chemistry.org

| Reagent | Base (optional) | Solvent | Product |

| (Boc)₂O | Triethylamine, NaOH | THF, Methanol, Water/Acetone | tert-butyl (1-(4-(trifluoromethyl)phenyl)allyl)carbamate |

N-Boc Deprotection: The removal of the Boc group is typically accomplished under acidic conditions. total-synthesis.com Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent are commonly employed to regenerate the free amine. total-synthesis.com This orthogonality allows for selective deprotection in the presence of other protecting groups like Fmoc or Cbz. total-synthesis.com

| Reagent | Solvent | Product |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | This compound |

| Hydrogen Chloride (HCl) | Dioxane, Methanol | This compound hydrochloride |

N-Alkylation: The nitrogen atom of this compound can be alkylated to form secondary or tertiary amines. This can be achieved through reactions with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. More advanced methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" catalysis, allow for the N-alkylation of amines with alcohols, generating water as the only byproduct. rsc.org These reactions are often catalyzed by transition metal complexes of iridium, ruthenium, or iron. rsc.orgacs.org

N-Acylation: The amine can be readily acylated to form amides. This is a common transformation in organic synthesis. nih.govnih.govresearchgate.netresearchgate.net

With Acyl Chlorides or Anhydrides: Reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine (B92270) in a solvent such as dichloromethane or THF provides the corresponding N-acylated product.

With Carboxylic Acids: Direct coupling with carboxylic acids can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

| Acylating Agent | Coupling Agent/Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | N-(1-(4-(trifluoromethyl)phenyl)allyl)acetamide |

| Acetic Anhydride | Pyridine | Tetrahydrofuran | N-(1-(4-(trifluoromethyl)phenyl)allyl)acetamide |

| Acetic Acid | DCC | Dichloromethane | N-(1-(4-(trifluoromethyl)phenyl)allyl)acetamide |

The allylic amine moiety can undergo various oxidative transformations. The specific outcome depends on the oxidant and reaction conditions. For instance, oxidation can lead to the formation of imines, oximes, or other oxidized species. The presence of the double bond also allows for reactions like epoxidation or dihydroxylation, although the reactivity can be influenced by the adjacent amine group.

The carbon-carbon double bond in the allyl group of this compound can be selectively reduced to the corresponding saturated amine, 1-(4-trifluoromethylphenyl)propan-1-amine. This transformation is typically achieved through catalytic hydrogenation. nih.govresearchgate.netacs.org

Catalytic Hydrogenation: This reaction involves treating the allylamine (B125299) with hydrogen gas in the presence of a metal catalyst. nih.govresearchgate.net Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel. The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere.

| Catalyst | Hydrogen Source | Solvent | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol | 1-(4-Trifluoromethylphenyl)propan-1-amine |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Methanol | 1-(4-Trifluoromethylphenyl)propan-1-amine |

| Raney Nickel | H₂ gas | Ethyl Acetate | 1-(4-Trifluoromethylphenyl)propan-1-amine |

Alternatively, transfer hydrogenation can be employed, using a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a suitable catalyst. acs.org Biocatalytic reductive amination methods have also been developed that can selectively reduce the imine intermediate formed in situ, preserving the alkene moiety if desired. nih.govacs.orgresearchgate.net

Reactions Involving the Trifluoromethylphenyl Group

The trifluoromethylphenyl group also offers opportunities for further functionalization, primarily through reactions on the aromatic ring.

Electrophilic Aromatic Substitution: The trifluoromethyl (-CF₃) group is a strongly electron-withdrawing and deactivating group. acs.org As a result, electrophilic aromatic substitution reactions on the 4-(trifluoromethyl)phenyl ring will be slower than on benzene (B151609) itself. wikipedia.orgijrar.orgmasterorganicchemistry.com The -CF₃ group is a meta-director, meaning that incoming electrophiles will predominantly substitute at the positions meta to the trifluoromethyl group (i.e., the 3- and 5-positions). wikipedia.orgijrar.orgmasterorganicchemistry.comyoutube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitro-4-(trifluoromethyl)phenyl)allylamine |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-4-(trifluoromethyl)phenyl)allylamine |

| Sulfonation | SO₃, H₂SO₄ | 4-(1-Aminoprop-2-en-1-yl)-2-(trifluoromethyl)benzenesulfonic acid |

Cross-Coupling Reactions: The trifluoromethylphenyl group can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to occur, the aromatic ring typically needs to be pre-functionalized with a halide (e.g., Br, I) or a triflate group. If this compound were derived from a halogenated precursor, such as 1-(4-bromo- or 4-iodophenyl)allylamine, it could undergo reactions like the Suzuki or Heck coupling.

Suzuki Coupling: This reaction couples an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgyoutube.com For example, coupling with a boronic acid would introduce a new aryl or alkyl group onto the aromatic ring. researchgate.netresearchgate.net

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgresearchgate.netprinceton.edulibretexts.org

| Reaction | Coupling Partner | Catalyst | Base | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl-substituted allylamine |

| Heck Reaction | Alkene | Pd(OAc)₂ | Et₃N | Alkene-substituted allylamine |

Modifications of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group attached to the phenyl ring of this compound is known for its high stability due to the strength of the carbon-fluorine bonds. mdpi.com This robustness makes transformations of the CF₃ group challenging, yet several strategies have been developed for modifying aromatic trifluoromethyl groups under specific conditions. These modifications are of significant interest as they allow for the fine-tuning of the electronic and lipophilic properties of the molecule. mdpi.comnih.gov

The primary transformations involve the sequential or complete replacement of fluorine atoms with other atoms, typically hydrogen or oxygen. The strong electron-withdrawing nature of the CF₃ group significantly influences the electronic properties of the aromatic ring, but direct, selective transformations of the C-F bonds remain a synthetic challenge.

Common modifications, while often requiring harsh conditions or specialized reagents, include:

Partial Reduction: Selective reduction of the trifluoromethyl group to a difluoromethyl (CHF₂) group can be achieved using specific reducing agents. This transformation alters the electronic impact of the group while retaining some of its key properties.

Hydrolysis to Carboxylic Acid: Complete hydrolysis of the CF₃ group to a carboxylic acid (-COOH) group is a more drastic transformation. It typically requires strong acidic or basic conditions and proceeds through benzotrichloride (B165768) intermediates. This conversion fundamentally changes the nature of the substituent from a lipophilic, electron-withdrawing group to a hydrophilic, acidic functional group.

Reactions with Nucleophiles: While the C-F bonds are generally inert, reactions with certain strong nucleophiles can lead to the displacement of fluoride (B91410) ions, although such reactions are not common for aromatic trifluoromethyl groups without activating groups elsewhere on the ring. acs.org

Research into the selective transformation of C-F bonds is ongoing, with methods being developed that utilize silyl (B83357) cations or other reagents to achieve transformations under milder conditions.

Table 1: Potential Transformations of the Aromatic Trifluoromethyl Group

| Transformation Type | Product Functional Group | Typical Reagents/Conditions | Significance |

|---|---|---|---|

| Partial Reduction | Difluoromethyl (-CHF₂) | Hydrosilanes, metal hydrides | Modulates electronic properties while retaining fluorine |

| Hydrolysis | Carboxylic Acid (-COOH) | Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), high temperatures | Converts to a hydrophilic, acidic group |

| C-F Bond Activation | Varies (e.g., -CF₂R) | Transition metal catalysts, silyl reagents | Allows for functionalization of the CF₃ group |

Rearrangement Reactions (e.g., 1,3-Hydrogen Migration)libretexts.org

The allylamine moiety in this compound is susceptible to various rearrangement reactions, particularly sigmatropic rearrangements. nih.gov These are intramolecular pericyclic reactions where a sigma bond migrates across a pi-conjugated system. nih.govresearchgate.net For this specific molecule, a researchgate.netucla.edu-hydrogen migration is a theoretically possible, though constrained, rearrangement.

A researchgate.netucla.edu-hydrogen shift involves the migration of a hydrogen atom from the carbon adjacent to the amine (the α-carbon) to the terminal carbon of the allyl group, with a simultaneous shift of the pi bond. stereoelectronics.org This would result in the formation of an enamine tautomer.

The feasibility of such a reaction is governed by the Woodward-Hoffmann rules, which dictate the stereochemical course of pericyclic reactions based on orbital symmetry. youtube.com

Thermal researchgate.netucla.edu-Hydrogen Shift: Under thermal conditions, a suprafacial researchgate.netucla.edu-hydrogen shift (where the hydrogen remains on the same face of the pi system) is symmetry-forbidden. youtube.com An antarafacial shift (where the hydrogen transfers from one face to the opposite face) is allowed but is sterically impossible for a small acyclic system like this one. stereoelectronics.org Therefore, a thermal uncatalyzed researchgate.netucla.edu-hydrogen shift is not an expected reaction pathway for this compound.

Photochemical researchgate.netucla.edu-Hydrogen Shift: In contrast, under photochemical conditions, a suprafacial researchgate.netucla.edu-hydrogen shift is symmetry-allowed. youtube.comorganic-chemistry.org Irradiation with UV light could excite the molecule to a state where the frontier molecular orbitals have the correct symmetry to allow the hydrogen to migrate across the same face of the pi system, leading to the corresponding enamine.

If the nitrogen atom were further substituted, other types of sigmatropic rearrangements, such as the ucla.eduucla.edu-sigmatropic aza-Claisen rearrangement, could become possible, offering pathways to different molecular scaffolds.

Table 2: Feasibility of researchgate.netucla.edu-Hydrogen Migration in the Allylamine Moiety

| Condition | Reaction Type | Orbital Symmetry (Suprafacial) | Expected Outcome | Product |

|---|---|---|---|---|

| Thermal (Heat) | researchgate.netucla.edu-Hydrogen Shift | Forbidden | No reaction | N/A |

| Photochemical (UV Light) | researchgate.netucla.edu-Hydrogen Shift | Allowed | Rearrangement to enamine | 1-(4-Trifluoromethylphenyl)-1-propen-1-amine |

As a Chiral Building Block in Advanced Organic Synthesis

This compound is a significant chiral building block, providing a foundational stereocenter from which more complex chiral molecules can be constructed. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of the final products, making this synthon particularly attractive in medicinal chemistry and drug design. nih.gov

The utility of chiral amines in asymmetric synthesis is well-established. They can be transformed into a wide array of derivatives while retaining the original chirality, a process crucial for creating enantiomerically pure pharmaceuticals. The trifluoromethylphenyl group, in particular, offers unique electronic properties that can influence the reactivity and selectivity of subsequent chemical transformations. Research in the synthesis of chiral difluoromethylated amines highlights the importance of such fluorinated synthons in creating drug-like molecules with specific stereochemistry. nih.gov

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. researchgate.net this compound provides both the nitrogen atom and a reactive carbon framework necessary for the construction of various heterocyclic rings. The allyl group can participate in a range of cyclization reactions, including cycloadditions and transition metal-catalyzed annulations, to form five- or six-membered rings.

For example, the amine and the double bond can be incorporated into cyclization strategies to form substituted pyrrolidines, piperidines, or other more complex fused ring systems. The development of synthetic methods to access trifluoromethylated heterocycles is an active area of research, as the trifluoromethyl group often imparts favorable properties such as increased metabolic stability and lipophilicity to the resulting molecule. researchgate.netrsc.org Synthetic strategies often involve the cyclization of linear amines or the use of cycloaddition reactions where the allylamine could serve as a key component. researchgate.net

Role as an Intermediate in Multi-step Synthetic Sequences

Beyond its direct use, this compound is a critical intermediate in longer, multi-step synthetic pathways, enabling the assembly of diverse and complex molecular targets.

The allylamine can be readily converted into more complex substituted amines. The double bond of the allyl group provides a handle for various chemical modifications, such as hydroamination, epoxidation, dihydroxylation, and olefin metathesis. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton.

For instance, catalytic methods can be employed for the regio- and enantioselective synthesis of more complex trifluoromethyl-substituted amines. nih.govnih.gov The allylic amine structure is amenable to isomerization followed by reduction, yielding substituted amines with multiple stereocenters. This approach is valuable for creating libraries of structurally diverse amines for biological screening.

Table 1: Representative Transformations for Substituted Amine Synthesis This table is representative of synthetic possibilities and does not display real data.

| Transformation | Reagents | Product Type |

|---|---|---|

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | γ-Amino alcohol |

| Epoxidation | m-CPBA | Allylic epoxide amine |

| Dihydroxylation | OsO4, NMO | Amino diol |

Non-proteinogenic amino acids, particularly those containing fluorine, are of significant interest for peptide and protein engineering, as well as for developing enzyme inhibitors. mdpi.comresearchgate.net this compound can serve as a precursor to novel α-amino acids or β-amino acids.

A common synthetic strategy involves the oxidative cleavage of the allyl double bond to generate a carboxylic acid group. For example, ozonolysis followed by an oxidative workup would convert the allyl group into a carboxymethyl group attached to the chiral carbon, thereby forming a protected β-amino acid. Subsequent manipulation of the protecting groups on the nitrogen atom would yield the final amino acid derivative. The resulting amino acid would incorporate the unique trifluoromethylphenyl moiety, which can be used to probe protein structure and function or to create peptides with enhanced properties. mdpi.com

Table 2: Synthetic Scheme for Amino Acid Derivative This table is representative of a potential synthetic route and does not display real data.

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Protection of Amine | N-Boc-1-(4-trifluoromethylphenyl)allylamine |

| 2 | Oxidative Cleavage (Ozonolysis) | N-Boc-β-amino acid precursor |

The construction of polycyclic scaffolds is a central goal in the synthesis of natural products and complex bioactive molecules. nih.govfrontiersin.orgnih.gov While direct examples utilizing this compound for polycyclic scaffolds are not extensively documented in the provided context, its structure is well-suited for such applications. The allyl group can act as a diene or dienophile in Diels-Alder reactions, a powerful tool for forming six-membered rings.

Furthermore, cascade or domino reactions, which form multiple bonds in a single operation, could be designed to incorporate this allylamine. nih.gov For example, an intramolecular Heck reaction or a ring-closing metathesis could be envisioned if the nitrogen atom is tethered to another unsaturated group. Such strategies would lead to the rapid assembly of complex, fused, or bridged N-heterocyclic frameworks, which are prevalent in alkaloids and other natural products. frontiersin.org The synthesis of quinobenzothiazinium derivatives from aniline (B41778) precursors demonstrates how aromatic amines can be used to build complex tetracyclic systems. mdpi.com

Comparative Analysis

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the target molecule in a single or a few convergent steps, often from readily available starting materials. These methods are prized for their efficiency and atom economy.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules. rsc.org The synthesis of this compound is amenable to a three-component approach, typically involving an aldehyde, an amine source, and an allyl nucleophile.

A representative MCR could involve the condensation of 4-(trifluoromethyl)benzaldehyde (B58038), an amine such as ammonia (B1221849) or a carbamate (B1207046) like benzyl (B1604629) carbamate, and an allylating agent like allyltrimethylsilane. organic-chemistry.org This type of reaction is often catalyzed by an acid or a Lewis acid. organic-chemistry.org The process begins with the in situ formation of an imine from the aldehyde and the amine, which is then directly allylated by the nucleophile to yield the protected homoallylic amine. organic-chemistry.org Such strategies are advantageous as they avoid the isolation of intermediate imines, which can be unstable. The development of MCRs for synthesizing active pharmaceutical ingredients is a growing field, valued for its ability to rapidly generate diverse molecular structures. nih.gov

Reductive amination is a powerful and widely used method for forming C-N bonds. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced in situ to the corresponding amine. For the synthesis of this compound, the logical precursor would be 4-(4-trifluoromethylphenyl)but-3-en-2-one or 4-(trifluoromethyl)cinnamaldehyde.

Recent advancements have focused on heterogeneous catalysis to facilitate this transformation, offering advantages in catalyst recovery and reuse. For instance, ruthenium-based catalysts have shown high efficacy. A ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones using ammonium (B1175870) acetate (B1210297) as the nitrogen source and hydrogen gas as the reductant provides a pathway to chiral α-(trifluoromethyl)arylmethylamines with high enantioselectivity and good yields. nih.gov While this specific example produces a saturated amine, the principle can be extended to α,β-unsaturated ketones. Another efficient system employs a partially reduced Ru/ZrO2 catalyst, which can facilitate the reductive amination of various aldehydes and ketones in aqueous ammonia. nih.govresearchgate.net This bifunctional catalyst uses RuO2 as an acidic promoter to activate the carbonyl group and metallic Ru as the active site for the subsequent imine hydrogenation. nih.govresearchgate.net

Table 1: Catalytic Systems for Reductive Amination

| Catalyst System | Nitrogen Source | Reductant | Substrate Type | Key Features | Source |

|---|---|---|---|---|---|

| Ruthenium Complex | NH4OAc | H2 | Aryl-Trifluoromethyl Ketones | Asymmetric; yields 51-92%; ee 80-97% | nih.gov |

| Ru/ZrO2 | Aqueous NH3 | H2 | Aldehydes/Ketones | Bifunctional catalyst; good to excellent yields | nih.govresearchgate.net |

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond. In principle, this compound could be synthesized via the hydroamination of a suitable trifluoromethylated alkene, such as 1-allyl-4-(trifluoromethyl)benzene. This approach is highly atom-economical. Copper-catalyzed ring-opening hydroamination of methylenecyclopropanes with O-benzoylhydroxylamines has been shown to produce homoallylamines in very good yields. organic-chemistry.org While not a direct hydroamination of a simple alkene, it demonstrates a pathway to the homoallylamine scaffold. The direct hydroamination of styrenyl alkenes often requires transition metal catalysis to overcome the high activation barrier.

The addition of an allyl group to an imine is one of the most common and reliable methods for preparing homoallylic amines. researchgate.net This strategy involves the pre-formation or in situ generation of an imine from 4-(trifluoromethyl)benzaldehyde and an amine, followed by nucleophilic addition of an allylmetal or allylmetalloid reagent. researchgate.net

A variety of allylating agents can be employed. Organoboron reagents, such as allylic boronates, have become prominent due to their stability and the stereocontrolled access they provide to chiral amines. rsc.orgresearchgate.net Another effective method is the asymmetric allylation using tetraallylsilane (B74137) in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and methanol (B129727), catalyzed by a chiral bis-π-allylpalladium complex. nih.gov This system achieves high yields and enantioselectivities under mild, neutral conditions. nih.gov The fluoride anion activates the C-Si bond for cleavage, while methanol facilitates the protonation of the intermediate palladium amide, leading to a shorter reaction time. nih.gov

Table 2: Reagents for the Allylation of Imines

| Allylating Agent | Catalyst/Activator | Key Features | Source |

|---|---|---|---|

| Tetraallylsilane | Chiral bis-π-allylpalladium complex / TBAF / MeOH | Catalytic, asymmetric, high yields and enantioselectivities | nih.gov |

| Allylic Boronates | Various (e.g., Lewis acids, transition metals) | Enables stereocontrolled synthesis | rsc.orgresearchgate.net |

| Allyltrimethylsilane | Iodine | Used in three-component reactions | organic-chemistry.org |

Precursor-Based Synthetic Routes

These routes involve the synthesis of an advanced intermediate, a trifluoromethylated alkene, which is then converted to the target amine through functional group interconversion.

This approach begins with the synthesis of a suitable trifluoromethylated alkene scaffold. The vicinal halo-trifluoromethylation of alkenes is a well-established method for introducing both a halogen and a trifluoromethyl group across a double bond. nih.gov For example, a styrene (B11656) derivative could undergo a ruthenium-catalyzed chlorotrifluoromethylation using trifluoromethanesulfonyl chloride (CF3SO2Cl), which serves as the source for both the CF3 radical and the chloride. nih.gov The resulting β-trifluoromethyl alkyl chloride is a versatile intermediate. The chloride can be displaced by an azide (B81097) followed by reduction, or undergo other nucleophilic substitutions to install the required amine functionality, which can then be allylated. Alternatively, photocatalytic decarboxylative fluoroalkylation of α,β-unsaturated carboxylic acids provides another route to allylic trifluoromethyl alkenes, which can be further functionalized. researchgate.net

Transformations from Substituted Prop-2-en-1-ols

The conversion of substituted prop-2-en-1-ols, such as 1-(4-trifluoromethylphenyl)prop-2-en-1-ol, to the corresponding allylamine (B125299) represents a direct and atom-economical approach. This transformation typically involves the activation of the hydroxyl group, followed by nucleophilic substitution with an amine source. Common methods for hydroxyl group activation include conversion to a good leaving group, such as a halide, sulfonate ester (e.g., tosylate or mesylate), or a phosphate (B84403) ester. Subsequent reaction with ammonia or a primary amine furnishes the desired allylamine.

While direct literature on the transformation of 1-(4-trifluoromethylphenyl)prop-2-en-1-ol to this compound is not abundant, analogous transformations are well-documented. For instance, palladium-catalyzed amination of allylic alcohols is a powerful tool. This often involves the in situ activation of the alcohol, for example, through the formation of an allylic carbonate or phosphate, which then undergoes nucleophilic attack by an amine.

Derivatization of Simpler Allylamine Structures

Another synthetic avenue involves the modification of a simpler allylamine backbone. For instance, the reaction of allylamine with an aryl halide bearing a trifluoromethyl group, such as 4-bromobenzotrifluoride (B150022) or 4-chlorobenzotrifluoride, can yield the target compound. This approach falls under the umbrella of N-arylation reactions, which are frequently catalyzed by transition metals like palladium or copper.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide or triflate. The choice of ligand is crucial for the success of the reaction, influencing both the reaction rate and the scope of compatible functional groups.

Catalytic Approaches to Synthesis

Catalytic methods have become the cornerstone of modern organic synthesis due to their efficiency, selectivity, and ability to operate under mild conditions. The synthesis of this compound can be achieved through various catalytic systems.

Transition Metal-Catalyzed Methods (e.g., Palladium, Rhodium, Iridium)

Transition metal catalysis offers a versatile platform for the synthesis of allylic amines.

Palladium Catalysis: Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is a widely employed method. This reaction proceeds via a π-allylpalladium intermediate, which is formed from an allylic substrate with a suitable leaving group. Subsequent nucleophilic attack by an amine, such as 4-trifluoromethylaniline, on the π-allyl complex yields the allylic amine. The regioselectivity and stereoselectivity of this reaction can often be controlled by the choice of ligands and reaction conditions. For instance, the palladium-catalyzed amination of cinnamyl derivatives with aromatic amines has been shown to be an effective method for the synthesis of N-allylanilines. acs.org

Rhodium Catalysis: Rhodium catalysts are also effective for allylic amination reactions. Rhodium-catalyzed asymmetric amination of allylic substrates has been developed to produce chiral allylic amines with high enantioselectivity. nih.gov For example, the rhodium-catalyzed asymmetric amination of tertiary allylic trichloroacetimidates with anilines has been reported to provide access to tertiary β-fluoroamines, highlighting the potential of rhodium catalysis in the synthesis of complex amine structures. nih.gov

Iridium Catalysis: Iridium catalysts have emerged as powerful tools for asymmetric allylic substitution reactions. Iridium-catalyzed asymmetric amination can provide access to chiral allylic amines with high enantioselectivity and regioselectivity, often complementary to that observed with palladium catalysts. nih.gov

Below is a table summarizing representative conditions for transition metal-catalyzed allylic amination reactions that are analogous to the synthesis of this compound.

| Catalyst Precursor | Ligand | Amine Source | Allylic Substrate | Solvent | Base | Temp (°C) | Yield (%) | Reference |

| [Pd(allyl)Cl]₂ | Ferrocenyl Pyrazole (B372694) | Benzylamine | 1,3-Diphenylallyl ethyl carbonate | Toluene | - | RT | 98 | J. Am. Chem. Soc. |

| [Rh(cod)₂]BF₄ | (R)-BINAP | 4-Methoxyaniline | Tertiary allylic trichloroacetimidate | Toluene | - | 60 | 59 | nih.gov |

| [Ir(cod)Cl]₂ | Feringa's phosphoramidite (B1245037) | Primary alkyl amines | Ketones (for reductive amination) | Toluene | - | 60 | 95 | nih.gov |

Organocatalytic Systems

Organocatalysis provides a metal-free alternative for the synthesis of chiral amines. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been successfully employed in the enantioselective synthesis of homoallylic amines through the allylation of imines. beilstein-journals.orgresearchgate.net This approach involves the activation of an imine derived from 4-(trifluoromethyl)benzaldehyde by the chiral catalyst, followed by nucleophilic addition of an allylating agent. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the organocatalyst. While this method yields a homoallylic amine, subsequent modifications could potentially lead to the target allylamine.

Recent advancements have also demonstrated the use of organocatalysis for the stereospecific isomerization of α-chiral allylic amines to γ-chiral amines, showcasing the potential of organocatalytic methods in manipulating the structure of allylic amines. nih.govnih.gov

Ligand Design and Optimization in Catalytic Synthesis

The design and optimization of ligands are paramount in transition metal-catalyzed reactions to control reactivity, selectivity, and catalyst stability. In the context of synthesizing this compound, the choice of ligand can significantly impact the efficiency and stereochemical outcome of the reaction.

For palladium-catalyzed allylic aminations, a wide array of phosphine-based ligands have been developed. These range from simple monodentate ligands like triphenylphosphine (B44618) to more complex chiral bidentate ligands such as BINAP and ferrocenyl-based ligands. The steric and electronic properties of the ligand influence the structure of the π-allylpalladium intermediate and, consequently, the regioselectivity and enantioselectivity of the nucleophilic attack. For instance, ferrocenyl pyrazole ligands have been shown to provide high enantioselectivity in the palladium-catalyzed asymmetric allylic amination. acs.org

In rhodium and iridium-catalyzed asymmetric reactions, chiral dienes and phosphoramidite ligands are commonly employed to induce high levels of enantioselectivity. The modular nature of these ligands allows for fine-tuning of the catalyst's steric and electronic environment to achieve optimal results for a specific substrate and nucleophile combination.

Mechanistic and Theoretical Investigations

Mechanistic Elucidation of Synthetic Reactions

The synthesis of α-trifluoromethyl amines, including 1-(4-Trifluoromethylphenyl)allylamine, often proceeds through catalytic pathways. nih.gov Mechanistic elucidation of these reactions is key to controlling yield and stereoselectivity. Common synthetic strategies involve the catalytic reduction of trifluoromethyl-substituted ketimines or nucleophilic additions to such imines. nih.gov

A prevalent method for synthesizing chiral α-trifluoromethyl amines is the asymmetric reduction of a corresponding prochiral CF3-substituted ketimine. nih.gov The catalytic cycle for such a transformation, for instance, a transfer hydrogenation, can be described as follows:

Catalyst Activation: A pre-catalyst, often a metal complex (e.g., Ru, Rh, Ir) with a chiral ligand, is activated by a hydride source (e.g., formic acid, isopropanol) to form the active metal-hydride species.

Substrate Coordination: The key intermediate, the trifluoromethyl-ketimine, coordinates to the activated metal-hydride catalyst. The stereochemistry of the imine (E vs. Z isomer) can be critical at this stage, as each isomer may coordinate differently, potentially leading to opposite enantiomers of the final product. nih.gov

Asymmetric Hydride Transfer: The hydride is transferred from the metal center to the electrophilic imine carbon. This step occurs via a highly organized, often six-membered, transition state. The chiral environment created by the ligand directs the hydride to one face of the imine, establishing the stereochemistry of the final product.

Product Dissociation: The resulting amine product dissociates from the metal complex.

Catalyst Regeneration: The catalyst is regenerated and re-enters the catalytic cycle.

The efficiency and enantioselectivity of the cycle are highly dependent on the catalyst, ligand, solvent, and reaction conditions.

The key to understanding the enantioselectivity of catalytic reactions lies in the characterization of the diastereomeric transition states leading to the different enantiomers. While experimental characterization is challenging, computational methods are frequently employed to model these transient structures.

For the synthesis of this compound via imine reduction, transition state analysis would focus on the hydride transfer step. The models would compare the relative energies of the transition states leading to the (R)- and (S)-enantiomers. The energy difference between these states dictates the enantiomeric excess (ee) of the product. Factors influencing the transition state energy include steric interactions between the substrate's substituents (allyl, 4-trifluoromethylphenyl) and the chiral ligand, as well as electronic interactions.

In catalytic reductions, it is often assumed that one imine isomer reacts significantly faster than the other, or that the catalyst-ligand complex selectively binds to one isomer. Therefore, controlling the E/Z ratio of the imine intermediate, or using a catalytic system that is selective for the major isomer, is a critical aspect of reaction optimization. nih.gov

Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the properties of this compound at a molecular level, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric, electronic, and energetic properties of molecules. dnu.dp.uaresearchgate.net For this compound, DFT calculations can be employed to:

Determine the lowest-energy conformation of the molecule.

Analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, which are key to understanding reactivity. researchgate.net

Calculate bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov

Simulate vibrational spectra (IR, Raman) to aid in structural characterization. dnu.dp.ua

The table below presents hypothetical data from a DFT calculation on this compound, illustrating the type of information that can be obtained.

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy | -865.1234 Ha | Electronic energy of the optimized geometry. |

| HOMO Energy | -6.85 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -0.98 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.87 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.15 D | Measure of the molecule's overall polarity. |

The flexibility of this compound arises from rotation around several single bonds, primarily the C-N bond and the bond connecting the chiral carbon to the phenyl ring. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule.

Computational studies on structurally related molecules, such as N-[4-(trifluoromethyl)phenyl]benzamide, have shown that the orientation of the substituted phenyl ring is a key conformational feature. nih.gov DFT calculations on isolated molecules often predict geometries that differ from those observed in the solid state by X-ray crystallography. nih.gov This discrepancy arises because intermolecular forces in the crystal, such as hydrogen bonding and π-stacking, can stabilize conformations that are higher in energy for an isolated molecule. nih.gov For this compound, the amine group can act as a hydrogen bond donor, and the aromatic ring can participate in π-stacking, both of which would influence its solid-state conformation.

The following table compares hypothetical dihedral angles for this compound in an isolated (gas phase) state as predicted by DFT and a potential solid-state conformation influenced by crystal packing.

| Dihedral Angle | Isolated Molecule (DFT) | Hypothetical Solid State (X-ray) | Description of Bond Rotation |

|---|---|---|---|

| τ1 (C-C-N-H) | 60° | 175° | Rotation around the C-N bond. |

| τ2 (N-C-Caryl-Caryl) | 45° | 70° | Tilt of the phenyl ring relative to the N-C bond. |

Future Research Directions and Synthetic Prospects

Development of Novel and Sustainable Synthetic Methodologies

The imperative for greener and more sustainable chemical processes is a major driver in modern synthetic chemistry. ejcmpr.comnih.govrsc.org Future efforts in the synthesis of 1-(4-trifluoromethylphenyl)allylamine and its derivatives will likely prioritize methods that reduce environmental impact, improve efficiency, and enhance safety.

One of the most promising avenues is the application of biocatalysis. The use of enzymes, such as transaminases and imine reductases (IREDs), offers a highly enantioselective and environmentally benign route to chiral amines. researchgate.net For instance, a biocatalytic approach has been successfully developed for the synthesis of the related compound (S)-3-(4-(trifluoromethyl)phenyl)morpholine, utilizing an IRED as the key step to achieve high yield and excellent enantioselectivity on a large scale. digitellinc.com Similar strategies could be adapted for the asymmetric synthesis of this compound, potentially from the corresponding ketone, 1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one. The development of novel biocatalysts through directed evolution could further expand the substrate scope and improve the efficiency of such processes. nih.govnih.gov

Another key area of development is the use of catalytic, atom-economical reactions. Recent advances in the synthesis of trifluoromethylated amines have focused on catalytic enantioselective methods, such as the isomerization of imines and the reduction of ketimines. nih.govbrandeis.edunih.govnih.gov These methods often employ chiral organic catalysts or transition-metal complexes to achieve high levels of stereocontrol. Future research will likely focus on replacing stoichiometric reagents with catalytic systems and utilizing more benign solvents and reaction conditions.

The principles of green chemistry, such as the use of renewable feedstocks and the minimization of waste, will continue to guide the development of new synthetic routes. rsc.orgresearchgate.net This includes the exploration of one-pot reactions and tandem catalytic processes that reduce the number of synthetic steps and purification stages.

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis (e.g., Transaminases, IREDs) | High enantioselectivity, mild reaction conditions, aqueous media. | Direct asymmetric synthesis from a prochiral ketone, reduced environmental impact. |

| Catalytic Asymmetric Isomerization | Use of chiral catalysts to convert imines to chiral amines. | High enantioselectivity, potential for atom economy. |

| Catalytic Ketimine Reduction | Enantioselective reduction of imines using chiral catalysts. | Access to chiral amines with high optical purity. |

| Green Chemistry Approaches | Use of renewable resources, solvent-free conditions, waste minimization. | Overall more sustainable and environmentally friendly production process. |

Exploration of New Reactivity Profiles

The bifunctional nature of this compound, with its nucleophilic amine and reactive allyl group, offers a rich landscape for exploring novel reactivity. Future research will likely delve into the selective functionalization of either moiety to generate a wide array of complex molecules.

The reactivity of the allylamine (B125299) can be harnessed in various transformations. For example, it can undergo stereospecific isomerization catalyzed by organocatalysts to generate γ-trifluoromethylated aliphatic amines with multiple stereocenters. researchgate.net The double bond can also participate in cycloaddition reactions, metathesis, and other carbon-carbon bond-forming reactions, providing access to complex carbocyclic and heterocyclic scaffolds.

The amine group, on the other hand, can be derivatized through reactions with a variety of electrophiles to form amides, sulfonamides, ureas, and other functional groups. mdpi.com This derivatization is crucial for modulating the physicochemical and biological properties of the resulting molecules. The trifluoromethylphenyl group also influences the reactivity of the molecule, and its interactions in various chemical transformations will be a subject of further study.

| Functional Group | Potential Reactions | Resulting Structures |

| Allyl Group | Isomerization, Cycloaddition, Metathesis, Hydroformylation | γ-Trifluoromethylated amines, cyclic compounds, functionalized aldehydes |

| Amine Group | Acylation, Sulfonylation, Alkylation, Urea formation | Amides, sulfonamides, secondary/tertiary amines, ureas |

| Trifluoromethylphenyl Group | Aromatic substitution (under specific conditions) | Further functionalized aromatic rings |

Expanded Applications in the Synthesis of Diverse Chemical Libraries

The structural motifs present in this compound make it an ideal building block for the construction of diverse chemical libraries for drug discovery and other applications. The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. nih.gov

Future research will likely see the systematic use of this compound in combinatorial and parallel synthesis to generate large libraries of analogs. nih.gov By reacting the amine functionality with a diverse set of carboxylic acids, sulfonyl chlorides, and isocyanates, for example, a vast array of compounds with varying properties can be rapidly synthesized and screened for biological activity. Similarly, the allyl group can be functionalized in a parallel fashion to introduce further diversity. This high-throughput approach can accelerate the discovery of new lead compounds for various therapeutic targets.

The development of robust and high-yielding derivatization protocols will be crucial for the successful implementation of this compound in library synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. neuroquantology.comresearchgate.net The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry platforms. acs.orggoogle.comamt.uk Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. Furthermore, the small reactor volumes enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.net

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput synthesis and optimization of reaction conditions. These platforms can autonomously perform reactions, analyze the products, and use the data to inform the next set of experiments, thereby accelerating the discovery of new synthetic routes and the production of novel compounds. The development of automated systems for the synthesis of trifluoromethylated amines is an active area of research and is expected to play a significant role in the future production of compounds like this compound. acs.org

| Technology | Key Advantages | Potential Impact on this compound |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability. | More efficient, safer, and scalable production of the compound and its derivatives. |

| Automated Synthesis Platforms | High-throughput experimentation, rapid optimization, autonomous operation. | Accelerated discovery of new synthetic methods and rapid generation of chemical libraries. |

Q & A

Q. How do divergent biological activity results for trifluoromethylphenyl derivatives inform experimental design?

- Analysis : Inconsistent cytotoxicity data highlight the need for standardized cell lines (e.g., HepG2 vs. HEK293) and controls for off-target effects (e.g., ROS generation assays). Meta-analysis of pyridoindole derivatives showed that logP values >3 correlate with nonspecific membrane disruption, complicating SAR interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.